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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of AZD-
5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1

(Mcl-1). A member of the B-cell lymphoma 2 (Bcl-2) family, Mcl-1 is a critical survival factor for

many cancer cells, making it a compelling target for therapeutic intervention.[1][2] AZD-5991 is

a rationally designed macrocyclic molecule that has demonstrated high affinity and selectivity

for Mcl-1, inducing rapid apoptosis in cancer cells, particularly in hematological malignancies

like multiple myeloma and acute myeloid leukemia.[1][2]

Core Data Presentation: Binding Affinity and
Selectivity
The remarkable potency and selectivity of AZD-5991 for Mcl-1 over other Bcl-2 family members

are central to its therapeutic potential. The following tables summarize the quantitative data

from key biochemical and biophysical assays.

Table 1: AZD-5991 Binding Affinity for Mcl-1
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Parameter Value Assay Method Reference

Ki 0.13 nM Cell-free assay [3]

Ki 200 pM FRET [4][5]

Kd 170 pM SPR [5]

IC50 <1 nM FRET [6]

IC50 0.72 nM FRET [4][5]

IC50 <0.0031 µmol/L Not Specified [7]

Table 2: AZD-5991 Selectivity Profile Against Bcl-2 Family Proteins

Protein IC50 (µM) Ki (µM)

Selectivity
(fold vs.
Mcl-1 Ki of
0.2 nM)

Assay
Method

Reference

Mcl-1 0.00072 0.0002 1 FRET [4][5]

Bcl-2 20 6.8 >34,000 FRET [4][5]

Bcl-xL 36 18 >90,000 FRET [4][5]

Bcl-w 49 25 >125,000 FRET [4][5]

Bfl-1 24 12 >60,000 FRET [4][5]

Note: The selectivity fold is calculated based on the Ki value of 200 pM (0.0002 µM) for Mcl-1

as reported in Tron et al., 2018.[5]

AZD-5991 demonstrates a binding affinity for other Bcl-2 family members that is over 10,000-

fold lower than for Mcl-1.[6] Specifically, it has been shown to have >5,000-fold and >8,000-fold

selectivity over BCL-2 and BCL-xL, respectively.[7]

Signaling Pathway and Mechanism of Action
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AZD-5991 functions as a BH3 mimetic, directly binding to the BH3-binding groove of Mcl-1.[2]

[6] This action displaces pro-apoptotic proteins like Bak, which are normally sequestered by

Mcl-1.[8] The release of Bak leads to its activation and subsequent oligomerization at the

mitochondrial outer membrane. This results in mitochondrial outer membrane permeabilization

(MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately

leading to apoptosis.[2][3][8]

Mitochondrion

Mcl-1 Bak
Inhibits

MOMP
Induces

Cytochrome c
Release

Caspase Activation
ActivatesAZD-5991

Inhibits
Apoptosis

Executes

Click to download full resolution via product page

Caption: AZD-5991 inhibits Mcl-1, leading to Bak activation and apoptosis.

Experimental Protocols
The binding affinity and selectivity of AZD-5991 were primarily determined using Fluorescence

Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR) assays.

Fluorescence Resonance Energy Transfer (FRET) Assay
This competitive binding assay measures the ability of AZD-5991 to disrupt the interaction

between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from the Bim protein).

Methodology:

Reagents and Materials:

Recombinant human Mcl-1 protein (e.g., GST-tagged).

Fluorescently labeled BH3 peptide (e.g., Cy5-labeled Bim BH3 peptide) as the FRET

acceptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1649328?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30559424/
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd5991.html
https://www.researchgate.net/publication/330048691_Discovery_of_Mcl-1-specific_inhibitor_AZD5991_and_preclinical_activity_in_multiple_myeloma_and_acute_myeloid_leukemia
https://pubmed.ncbi.nlm.nih.gov/30559424/
https://www.selleckchem.com/products/azd5991.html
https://www.researchgate.net/publication/330048691_Discovery_of_Mcl-1-specific_inhibitor_AZD5991_and_preclinical_activity_in_multiple_myeloma_and_acute_myeloid_leukemia
https://www.benchchem.com/product/b1649328?utm_src=pdf-body-img
https://www.benchchem.com/product/b1649328?utm_src=pdf-body
https://www.benchchem.com/product/b1649328?utm_src=pdf-body
https://www.benchchem.com/product/b1649328?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A fluorescently labeled antibody targeting the Mcl-1 tag (e.g., terbium-cryptate labeled

anti-GST antibody) as the FRET donor.

AZD-5991 in a suitable solvent (e.g., DMSO).

Assay buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).

384-well low-volume black plates.

A microplate reader capable of time-resolved FRET measurements.

Procedure:

1. A solution containing Mcl-1 protein and the FRET donor antibody is prepared in the assay

buffer.

2. The fluorescently labeled BH3 peptide is added to the solution.

3. A serial dilution of AZD-5991 is prepared.

4. The Mcl-1/donor/acceptor mixture is dispensed into the wells of the 384-well plate.

5. The serially diluted AZD-5991 is added to the respective wells.

6. The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow

the binding reaction to reach equilibrium.

7. The FRET signal is measured using a plate reader. The donor is excited at its specific

wavelength (e.g., 340 nm for terbium), and the emission is read at both the donor and

acceptor wavelengths (e.g., 620 nm for terbium and 665 nm for Cy5).

8. The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates

displacement of the labeled peptide by AZD-5991.

9. The IC50 value is determined by plotting the FRET ratio against the logarithm of the

inhibitor concentration and fitting the data to a four-parameter logistic equation. The Ki can

then be calculated using the Cheng-Prusoff equation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1649328?utm_src=pdf-body
https://www.benchchem.com/product/b1649328?utm_src=pdf-body
https://www.benchchem.com/product/b1649328?utm_src=pdf-body
https://www.benchchem.com/product/b1649328?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the kinetics (on-rate, kon, and off-rate, koff) and

affinity (Kd) of the interaction between AZD-5991 and Mcl-1.

Methodology:

Reagents and Materials:

SPR instrument (e.g., Biacore).

Sensor chip (e.g., CM5).

Recombinant human Mcl-1 protein.

AZD-5991 in a suitable solvent (e.g., DMSO).

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

Running buffer (e.g., HBS-EP+).

Amine coupling kit (EDC, NHS, and ethanolamine).

Procedure:

1. The Mcl-1 protein is immobilized on the surface of the sensor chip using standard amine

coupling chemistry.

2. A reference flow cell is prepared similarly but without the Mcl-1 protein to subtract non-

specific binding.

3. A series of concentrations of AZD-5991 in running buffer are prepared.

4. The different concentrations of AZD-5991 are injected sequentially over the sensor chip

surface at a constant flow rate.

5. The binding of AZD-5991 to Mcl-1 is monitored in real-time as a change in the SPR signal

(measured in response units, RU).
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6. The association phase (kon) is measured during the injection of AZD-5991.

7. The dissociation phase (koff) is measured as the running buffer flows over the chip after

the injection.

8. The sensor surface is regenerated between injections if necessary, using a low pH buffer.

9. The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir

binding) to determine the kinetic rate constants (kon and koff).

10. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
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Caption: Workflow for determining AZD-5991 binding affinity using FRET and SPR.

Conclusion
AZD-5991 is a highly potent and selective Mcl-1 inhibitor with sub-nanomolar binding affinity.

Its mechanism of action, involving the direct inhibition of Mcl-1 and subsequent activation of the

intrinsic apoptotic pathway, has been well-characterized. The quantitative data derived from

FRET and SPR assays underscore its remarkable selectivity for Mcl-1 over other anti-apoptotic

Bcl-2 family members, which is a critical attribute for a targeted cancer therapeutic. The

detailed experimental protocols provided herein offer a foundation for the replication and further

investigation of the binding characteristics of AZD-5991 and other Mcl-1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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